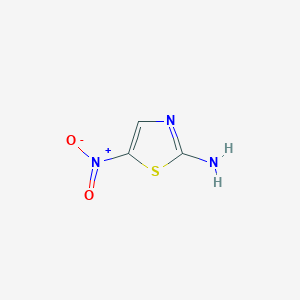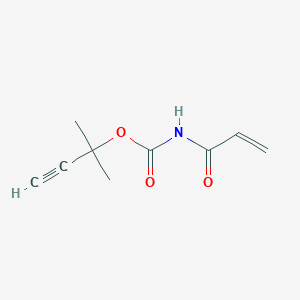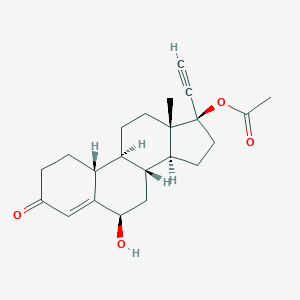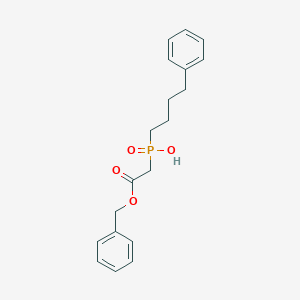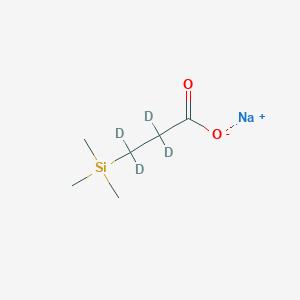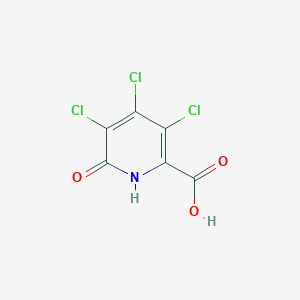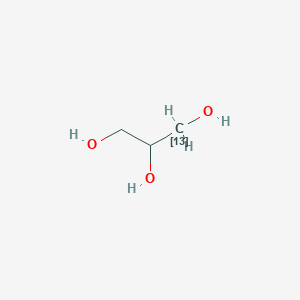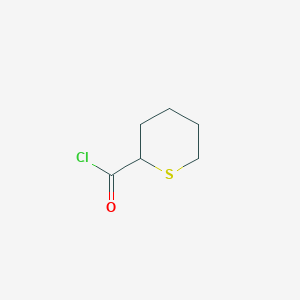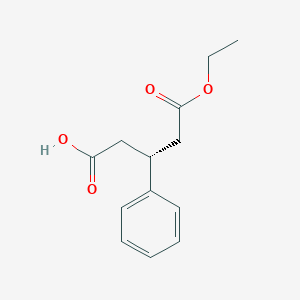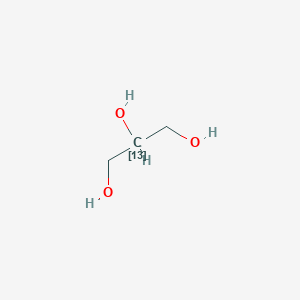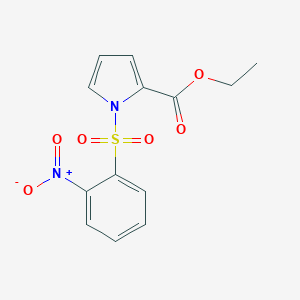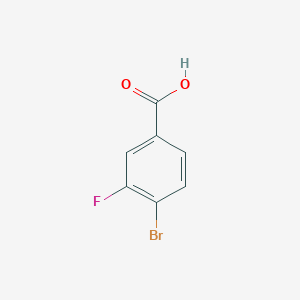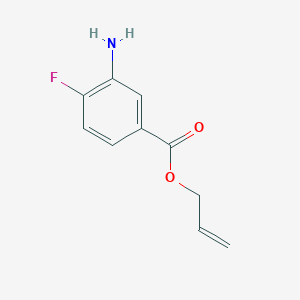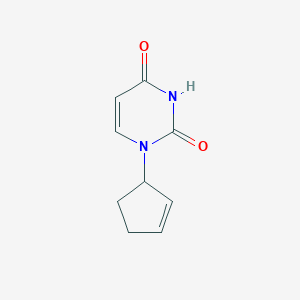
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione, also known as CC-1065 or KW-1062, is a potent antitumor antibiotic that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1970s from the fermentation broth of Streptomyces zelensis and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
Wirkmechanismus
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione works by binding to the minor groove of DNA and inducing DNA damage. This leads to the formation of DNA adducts, which cause the DNA to become distorted and unable to function properly. The resulting DNA damage triggers a cascade of events that ultimately leads to cell death.
Biochemische Und Physiologische Effekte
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has a number of biochemical and physiological effects on cells. It induces DNA damage, leading to the formation of DNA adducts and ultimately cell death. It also inhibits DNA and RNA synthesis, which can lead to a decrease in cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is its potent antitumor activity. It has been shown to be effective against a wide range of cancer types, including solid tumors and hematological malignancies. However, its complex structure and difficult synthesis make it challenging to work with in the laboratory. Additionally, its potent cytotoxicity can make it difficult to use in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione. One area of focus is the development of analogs and derivatives of the compound that may have improved pharmacological properties. Another area of interest is the use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in targeted drug delivery systems, which could improve its efficacy and reduce its toxicity.
Synthesemethoden
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is a complex molecule that is difficult to synthesize. The most common method of synthesis involves the use of the precursor compound, 1-(2-cyclopenten-1-yl)-5-hydroxy-4-methylpyrimidine-2,6-dione, which is then converted to 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione through a series of chemical reactions. This process is time-consuming and requires a high degree of skill and expertise.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use in cancer treatment. It works by binding to the minor groove of DNA and inducing DNA damage, leading to cell death. This mechanism of action makes it a promising candidate for the treatment of a wide range of cancers, including solid tumors and hematological malignancies.
Eigenschaften
CAS-Nummer |
143541-91-7 |
|---|---|
Produktname |
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione |
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
1-cyclopent-2-en-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h1,3,5-7H,2,4H2,(H,10,12,13) |
InChI-Schlüssel |
YJOJGJABCCFCKK-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1CC(C=C1)N2C=CC(=O)NC2=O |
Synonyme |
1-(2-CYCLOPENTEN-1-YL)-2,4(1H,3H)-PYRIMIDINEDIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



